Cyanin chloride is a member of the class of anthocyanin chlorides that has cyanin cation as the cationic counterpart. It contains a cyanin.
Cyanin chloride
CAS No.: 2611-67-8
Cat. No.: VC21349444
Molecular Formula: C27H31O16·Cl
Molecular Weight: 647 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2611-67-8 |
---|---|
Molecular Formula | C27H31O16·Cl |
Molecular Weight | 647 g/mol |
IUPAC Name | 2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
Standard InChI | InChI=1S/C27H30O16.ClH/c28-7-17-19(33)21(35)23(37)26(42-17)40-15-5-10(30)4-14-11(15)6-16(25(39-14)9-1-2-12(31)13(32)3-9)41-27-24(38)22(36)20(34)18(8-29)43-27;/h1-6,17-24,26-29,33-38H,7-8H2,(H2-,30,31,32);1H |
Standard InChI Key | QDVZZZBBPRFPDG-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O.[Cl-] |
SMILES | C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O.[Cl-] |
Canonical SMILES | C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O.[Cl-] |
Chemical Properties and Structure
Cyanin chloride is characterized by a complex molecular structure with the chemical formula C₂₇H₃₁ClO₁₆ and a molecular weight of 646.97844 g/mol . The compound's structure features a cyanin cation, which is an anthocyanin cation consisting of cyanidin (1+) carrying two beta-D-glucosyl residues at positions 3 and 5 .
The physical properties of cyanin chloride are summarized in the following table:
Property | Description |
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CAS Number | 2611-67-8 |
Chemical Formula | C₂₇H₃₁ClO₁₆ |
Molecular Weight | 646.97844 g/mol |
Appearance | Violet powder, Dark brown |
Melting Point | 203-204°C |
Storage Temperature | 2-8°C |
Solubility | Soluble in methanol |
IUPAC Name | (2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride |
The compound's structure includes multiple hydroxyl groups, which contribute to its hydrophilicity and antioxidant properties . The chloride ion serves as the counterion to the positively charged anthocyanin structure. This ionic nature influences the compound's solubility characteristics and stability under various conditions.
The parent compound, cyanin, is an anthocyanin cation with the molecular formula C₂₇H₃₁O₁₆⁺ and a molecular weight of 611.5 g/mol . Cyanin is structurally defined as cyanidin (1+) carrying two beta-D-glucosyl residues at positions 3 and 5, functioning primarily as a plant metabolite .
Natural Occurrence and Sources
Cyanin chloride occurs naturally in various plant sources, with significant concentrations found in grape seeds, skin, and pulp . This distribution pattern is consistent with the general occurrence of anthocyanins, which are predominantly present in fruits and vegetables displaying red, purple, or blue pigmentation.
The compound is part of the broader class of anthocyanins, which are responsible for the vibrant colors in many fruits and have evolved as protective mechanisms against environmental stressors in plants. The concentration of cyanin chloride varies significantly among different plant species and is influenced by factors such as growing conditions, maturity stage, and post-harvest handling.
Research has identified several primary natural sources of cyanin chloride:
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Grapes (Vitis vinifera): Particularly concentrated in the seeds, skin, and pulp of dark-colored varieties .
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Various berries: Including blackberries, blueberries, and strawberries.
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Certain flowers: Present in flowers with purple or blue coloration.
The extraction and purification of cyanin chloride from natural sources typically involve solvent extraction methods, often utilizing acidified alcoholic solutions to maintain the stability of the anthocyanin structure. These extraction protocols are critical for obtaining high-purity samples for analytical and biomedical research applications.
Biological and Pharmacological Activities
Antioxidant Properties
Cyanin chloride demonstrates significant antioxidant capabilities primarily attributed to the phenolic groups in its molecular structure . These structural elements enable the compound to neutralize free radicals and reactive oxygen species (ROS), thereby potentially mitigating oxidative stress-induced cellular damage.
The antioxidant mechanisms of cyanin chloride involve:
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Direct scavenging of free radicals
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Chelation of transition metal ions that catalyze oxidative reactions
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Upregulation of endogenous antioxidant defense systems
These properties position cyanin chloride as a promising natural compound for applications in conditions characterized by oxidative stress, including various degenerative and inflammatory disorders.
Neuroprotective Effects
One of the most extensively researched biological activities of cyanin chloride is its neuroprotective effect, particularly in the context of retinal protection. Studies have demonstrated that cyanin chloride can inhibit hyperbaric pressure-induced decreases in glutamate-aspartate transporter (GLAST) in rat retinal Müller cells .
In a significant experimental investigation, rat Müller cells were cultured under hyperbaric pressure conditions (60 mmHg additional pressure) and treated with various concentrations of cyanin chloride (10 μmol/L, 30 μmol/L, or 50 μmol/L) for 2 hours . The results demonstrated that:
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Cell survival rate was significantly decreased in cells exposed to 60 mmHg additional hyperbaric pressure compared to control groups (p < 0.01) .
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Cyanin chloride treatment significantly improved cell survival rates under these high-pressure conditions (p < 0.01) .
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GLAST mRNA and protein expression levels in Müller cells were significantly reduced under hyperbaric pressure (p < 0.01), but cyanin chloride significantly inhibited these pressure-induced decreases in GLAST expression (p < 0.01) .
These findings suggest that cyanin chloride may serve as a potential neuroprotective agent in glaucoma treatment, where elevated intraocular pressure can lead to retinal damage and optic neuropathy .
Antimicrobial Activities
Recent research has identified significant antimicrobial properties of cyanidin compounds that may be relevant to cyanin chloride as well. Studies have demonstrated that cyanidin chloride can effectively protect mice from methicillin-resistant Staphylococcus aureus (MRSA) infections .
The mechanism underlying this antimicrobial activity involves the inhibition of Sortase A (SrtA), a bacterial enzyme that plays a crucial role in the virulence of gram-positive bacteria. Cyanidin chloride exhibits a reversible inhibitory effect on SrtA activity with an IC₅₀ of 21.91 μg/mL .
As a SrtA inhibitor, cyanidin chloride effectively antagonizes SrtA-related virulence phenotypes, including:
Molecular docking and fluorescence quenching studies have revealed robust mutual affinity between SrtA and cyanidin chloride, with key binding sites identified at Arg-197, Gly-167, and Sep-116 . These findings suggest potential applications for cyanin chloride or related compounds in developing novel antimicrobial strategies, particularly against resistant bacterial strains.
Research Applications and Methods
Analytical Applications
Concentration | Amount of Cyanin Chloride |
---|---|
1 mg | |
1 mM | 1.5456 mL |
5 mM | 0.3091 mL |
10 mM | 0.1546 mL |
These guidelines facilitate accurate preparation of experimental solutions for various research applications .
Future Research Directions
Current understanding of cyanin chloride points to several promising avenues for future research:
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Therapeutic Applications in Ophthalmology: Given the demonstrated protective effects on retinal Müller cells under hyperbaric pressure conditions, further investigation into potential applications for glaucoma and other ophthalmic conditions is warranted .
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Antimicrobial Development: The ability of related compounds to inhibit bacterial virulence factors suggests potential applications in developing novel antimicrobial strategies, particularly against resistant strains .
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Structure-Activity Relationship Studies: Further research to elucidate the specific structural elements responsible for the biological activities of cyanin chloride would facilitate the development of optimized derivatives with enhanced efficacy or specificity.
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Bioavailability and Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion profiles of cyanin chloride would provide valuable insights into its potential therapeutic applications.
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Synergistic Interactions: Investigation of potential synergistic effects between cyanin chloride and other bioactive compounds could yield enhanced therapeutic outcomes in various applications.
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